2,4-Dichloro-3-fluorotoluene
Overview
Description
2,4-Dichloro-3-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms and one by a fluorine atom. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluorotoluene typically involves halogenation reactions. One common method is the direct chlorination and fluorination of toluene. The reaction conditions often include the use of chlorine and fluorine gases in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the ammoxidation process can be used, where a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene is converted into the corresponding benzonitriles, which are then separated and further processed .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-fluorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.
Oxidation Reactions: The methyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 2,4-dichloro-3-fluorobenzoic acid.
Reduction: Formation of 2,4-dichloro-3-fluorobenzyl alcohol.
Scientific Research Applications
2,4-Dichloro-3-fluorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluorotoluene largely depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the chlorine and fluorine atoms make the aromatic ring more susceptible to attack by nucleophiles. This results in the substitution of one of the halogen atoms by the nucleophile. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
- 2,4-Dichlorotoluene
- 3,4-Dichlorotoluene
- 2,4-Difluorotoluene
- 3,4-Difluorotoluene
Comparison: 2,4-Dichloro-3-fluorotoluene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its dichloro or difluoro counterparts. Additionally, the specific positioning of the halogen atoms can influence the compound’s reactivity and the types of products formed in various chemical reactions .
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDVRXFAIRJNJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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